Ribosomal Binding Site Divergence: Methymycin Targets the PTC, Not the Conventional Macrolide Pocket
Methymycin exhibits a unique ribosomal binding mode compared to canonical macrolides such as erythromycin. X-ray crystallography of the Deinococcus radiodurans 50S subunit complexed with methymycin revealed binding at the peptidyl transferase center (PTC), rather than the high-affinity macrolide pocket within the nascent peptide exit tunnel (NPET) utilized by erythromycin and other 14-membered macrolides [1]. This binding orientation results in a spatial blockage of the 3' end of the A-site tRNA location, a mechanism distinct from the tunnel occlusion typical of its class [1].
| Evidence Dimension | Ribosomal binding site |
|---|---|
| Target Compound Data | Peptidyl transferase center (PTC) |
| Comparator Or Baseline | Erythromycin: Nascent peptide exit tunnel (NPET) high-affinity pocket |
| Quantified Difference | Distinct binding domain (PTC vs. NPET) |
| Conditions | X-ray crystallography of Deinococcus radiodurans 50S ribosomal subunit |
Why This Matters
This alternative binding site may be critical for experiments investigating PTC-targeted translation inhibition or for developing compounds that evade resistance mechanisms associated with NPET-binding macrolides.
- [1] Auerbach-Nevo T, Mermershtain I, Bashan A, et al. Structural basis for the antibacterial activity of the 12-membered-ring mono-sugar macrolide methymycin. Biotechnologia. 2009;(1):24-35. View Source
